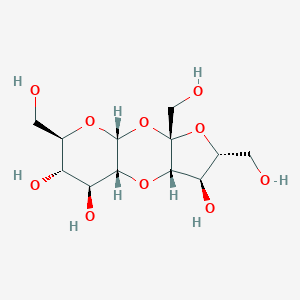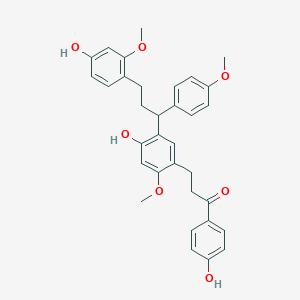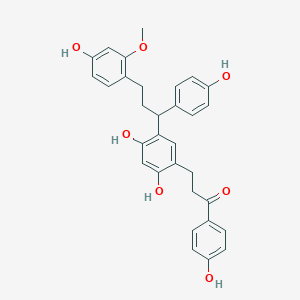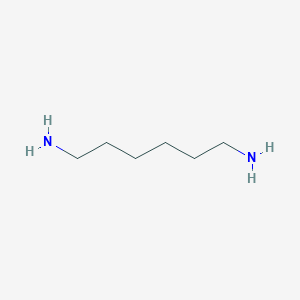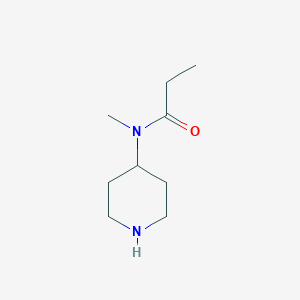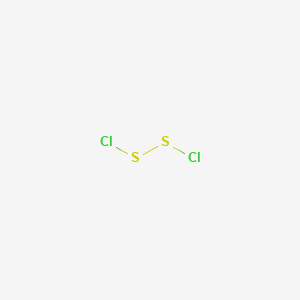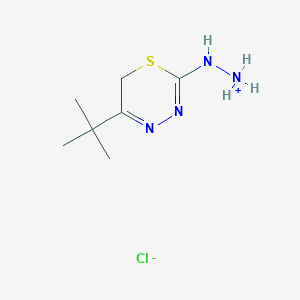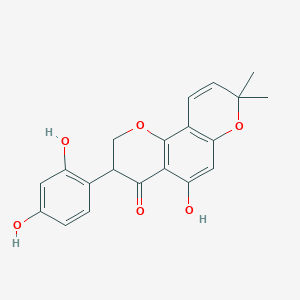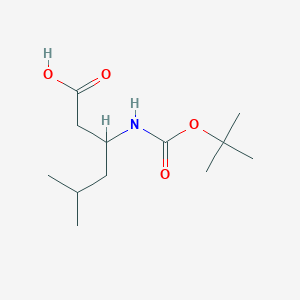![molecular formula C10H15NO B150100 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile CAS No. 138512-75-1](/img/structure/B150100.png)
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile, also known as ADCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADCA is a cyclic nitrile that has a unique structure, making it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is not well understood, but it is believed to act as an inhibitor of certain enzymes. Studies have shown that 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile inhibits the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This inhibition leads to an increase in the concentration of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile in lab experiments is its unique structure, which makes it an interesting molecule to study. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. One area of interest is the development of new synthetic methods for 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile and its potential applications in various fields. Finally, research on the toxicity and safety of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is needed before it can be used in clinical applications.
Conclusion
In conclusion, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile involves several steps, and its unique structure makes it an interesting molecule to study. 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been shown to have various biochemical and physiological effects, and its potential applications in the fields of organic synthesis and cancer treatment make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile involves several steps, starting with the reaction of 2-methylcyclobutanone with acetic anhydride to produce 2-acetyl-2-methylcyclobutanone. This intermediate is then reacted with sodium cyanide to form the nitrile group, resulting in the formation of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is in the field of organic synthesis. 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be used as a precursor in the synthesis of various compounds, such as heterocycles and amino acids. Additionally, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals.
Propiedades
Número CAS |
138512-75-1 |
|---|---|
Nombre del producto |
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9-/m0/s1 |
Clave InChI |
VILTYDDIGXXGBZ-IUCAKERBSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CC#N |
SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
SMILES canónico |
CC(=O)C1CC(C1(C)C)CC#N |
Sinónimos |
Cyclobutaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



